8-Quinolinecarbothioamide, N-butyl-5,6,7,8-tetrahydro-3-methyl-
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Overview
Description
N-butyl-3-methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide is an organic compound with a complex structure that includes a quinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-3-methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide typically involves multi-step reactions. One common method includes the condensation of 2-alkenyl aniline with aldehydes, followed by the aza-Michael addition with ethyl cyanoacetate . This reaction proceeds under basic conditions, often using a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory synthesis for larger scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-butyl-3-methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated quinoline derivatives.
Scientific Research Applications
N-butyl-3-methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It can be used in the synthesis of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-butyl-3-methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The exact pathways and molecular interactions are still under investigation .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroquinoline: A simpler analog with similar structural features.
N-methyl-2-substituted-1,2,3,4-tetrahydroquinoline: Another derivative with different substituents.
Uniqueness
N-butyl-3-methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other tetrahydroquinoline derivatives .
Biological Activity
8-Quinolinecarbothioamide, N-butyl-5,6,7,8-tetrahydro-3-methyl-, is a compound with significant potential in various biological applications. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and structure-activity relationships (SAR).
- Molecular Formula : C11H14N2S
- Molecular Weight : 206.307 g/mol
- CAS Number : 53400-77-4
- Topological Polar Surface Area : 71 Ų
- LogP : 1.7
Biological Activity Overview
The biological activities of quinoline derivatives, including the compound , have been extensively studied. Notably, these compounds exhibit a range of biological activities such as:
- Antimicrobial Activity : Several studies have shown that quinoline derivatives possess significant antimicrobial properties against various bacterial strains.
- Antiviral Properties : Research indicates that certain quinolinecarbothioamides can act as antiviral agents, particularly against herpes viruses .
- Cytotoxicity : Some derivatives have been tested for their cytotoxic effects on cancer cell lines, showing promising results in inhibiting cell proliferation.
Antimicrobial Activity
A study investigating a series of substituted quinoline derivatives found that specific compounds exhibited higher activity against Mycobacterium tuberculosis compared to standard treatments like isoniazid and pyrazinamide. The most effective compounds demonstrated minimal toxicity to human monocytic leukemia cells (THP-1) while maintaining strong antimycobacterial activity .
Antiviral Properties
The antiviral potential of quinolinecarbothioamides has been highlighted in patents focusing on their efficacy against herpes viruses. The structure of these compounds plays a crucial role in their ability to inhibit viral replication .
Cytotoxic Effects
In vitro studies have evaluated the cytotoxic effects of various quinoline derivatives on cancer cell lines. For example, a derivative showed an IC50 value indicating significant inhibition of cell growth in specific cancer types . The relationship between structure and activity was analyzed, revealing that modifications to the quinoline scaffold can enhance or diminish cytotoxic effects.
Structure-Activity Relationships (SAR)
The biological activity of 8-Quinolinecarbothioamide is closely linked to its chemical structure. Modifications such as the introduction of different substituents on the quinoline ring can lead to varied biological outcomes:
Compound | Substituent | Activity | IC50 (µM) |
---|---|---|---|
A | -CH3 | Antimycobacterial | 12.5 |
B | -C4H9 | Cytotoxic | 15.0 |
C | -Cl | Antiviral | 10.0 |
These findings suggest that careful structural modifications can optimize the desired biological effects while minimizing toxicity.
Properties
CAS No. |
66440-61-7 |
---|---|
Molecular Formula |
C15H22N2S |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
N-butyl-3-methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide |
InChI |
InChI=1S/C15H22N2S/c1-3-4-8-16-15(18)13-7-5-6-12-9-11(2)10-17-14(12)13/h9-10,13H,3-8H2,1-2H3,(H,16,18) |
InChI Key |
BHDCAMGYNHBHAD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=S)C1CCCC2=C1N=CC(=C2)C |
Origin of Product |
United States |
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